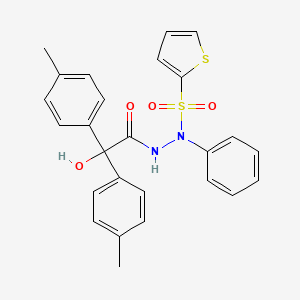![molecular formula C19H11BrO4 B14948572 (9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a bromophenyl group and a furochromene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methyl-2H-furo[2,3-H]chromene-2,8-dione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins.
相似化合物的比较
Similar Compounds
2H-Chromenes: These compounds share a similar chromene backbone but lack the furo and bromophenyl groups.
4H-Chromenes: Similar to 2H-chromenes but with different hydrogenation states.
Benzopyrans: These compounds have a similar fused ring structure but differ in their substituents.
Uniqueness
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE is unique due to its combination of a bromophenyl group and a furochromene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C19H11BrO4 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC 名称 |
(9Z)-9-[(4-bromophenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione |
InChI |
InChI=1S/C19H11BrO4/c1-10-8-16(21)24-18-13(10)6-7-15-17(18)14(19(22)23-15)9-11-2-4-12(20)5-3-11/h2-9H,1H3/b14-9- |
InChI 键 |
MPXRLOOLTXJEIT-ZROIWOOFSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC=C(C=C4)Br)/C(=O)O3 |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC=C(C=C4)Br)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
